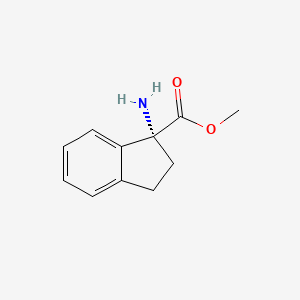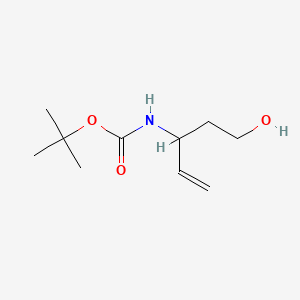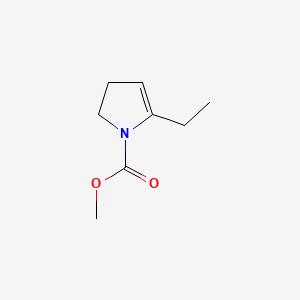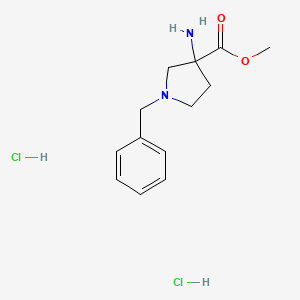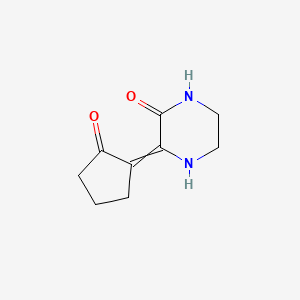
2,6-Dimethylhippuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylhippuric acid: is a derivative of hippuric acid, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest due to its role as a biomarker for exposure to certain solvents, such as xylene. It is commonly found in the urine of individuals exposed to these solvents, making it a valuable indicator in occupational health studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethylhippuric acid can be synthesized through the reaction of 2,6-dimethylbenzoic acid with glycine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2,6-dimethylbenzoic acid and the amino group of glycine. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of automated peptide synthesizers or flow chemistry techniques. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Dimethylhippuric acid can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine, 2,6-dimethylbenzylamine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2,6-Dimethylhippuric acid is used as a model compound in studies of amide bond formation and hydrolysis. It serves as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is studied for its role as a biomarker for xylene exposure. It helps in understanding the metabolism and excretion of xylene in the human body.
Medicine: The compound is used in toxicology studies to assess the exposure levels of individuals to xylene and related solvents. It aids in the development of safety guidelines and exposure limits for occupational health.
Industry: this compound is utilized in the chemical industry as an intermediate in the synthesis of other compounds. It is also used in the development of analytical standards for quality control in manufacturing processes.
Mécanisme D'action
The primary mechanism of action of 2,6-dimethylhippuric acid is its role as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is subsequently excreted in the urine. The molecular targets involved in this process include the enzymes responsible for the oxidation and conjugation reactions.
Comparaison Avec Des Composés Similaires
Hippuric acid: The parent compound, without the methyl substitutions on the benzene ring.
3-Methylhippuric acid: A similar compound with a single methyl group at the 3 position.
4-Methylhippuric acid: A similar compound with a single methyl group at the 4 position.
Comparison: 2,6-Dimethylhippuric acid is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and metabolic pathways. Compared to hippuric acid, the additional methyl groups can affect the compound’s solubility, stability, and interactions with enzymes. The presence of two methyl groups also makes it a more specific biomarker for xylene exposure compared to its mono-methylated counterparts.
Propriétés
IUPAC Name |
2-[(2,6-dimethylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-8(2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLYGBUJXQJDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724807 |
Source


|
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187980-98-9 |
Source


|
| Record name | N-(2,6-Dimethylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

